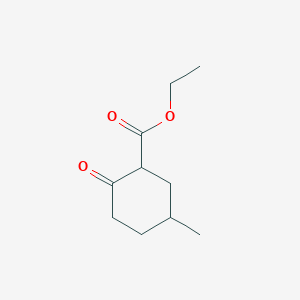

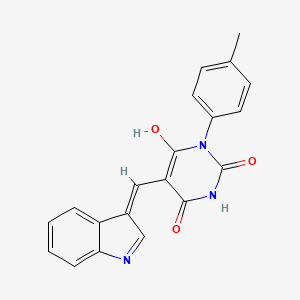

![molecular formula C27H27N3O3 B2938388 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one CAS No. 912903-78-7](/img/structure/B2938388.png)

4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one, also known as MBP-2, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MBP-2 is a benzimidazole derivative that has been synthesized using a multistep process.

Wissenschaftliche Forschungsanwendungen

Traceless Synthesis on Solid Support

Benzimidazole derivatives, including structures related to 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one, have been synthesized using a traceless solid-phase method. This approach involves the synthesis on 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene, allowing for the creation of complex molecules without leaving auxiliary functional groups in the final products, which is significant for bioorganic and medicinal chemistry research (Mazurov, 2000).

Antitumor Activity

Benzimidazole derivatives have been evaluated for their potential antitumor properties. Novel benzimidazolium bromide salts were synthesized and their in vitro antitumor activities assessed using ovarian and prostate cancer cell lines. These compounds exhibit antitumor activity, highlighting the potential for benzimidazole derivatives in cancer treatment research (Küçükbay et al., 2016).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzimidazole derivatives. Compounds containing 1H-benzimidazole linked with 1,3,4-oxadiazole structures have shown significant activity against various bacterial and fungal strains, suggesting these derivatives could be potent antimicrobial agents (Salahuddin et al., 2017).

Molecular Docking and EGFR Inhibition

In the context of cancer research, detailed molecular docking studies of benzimidazole derivatives have been conducted to explore their effectiveness as EGFR inhibitors. These studies provide insights into the anti-cancer properties of benzimidazole compounds, with specific derivatives showing high binding affinity and potential anti-cancer activity (Karayel, 2021).

Near-Infrared Luminescence

Benzimidazole-based ligands have been used to create hetero-tetranuclear Zn2Ln2 complexes that exhibit characteristic near-infrared (NIR) luminescence. These findings are particularly relevant to the development of new materials for optical and imaging applications (Zhang et al., 2013).

Wirkmechanismus

Target of action

Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the molecule.

Mode of action

The interaction of benzimidazoles with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and activity of the target .

Biochemical pathways

The affected pathways would depend on the specific target of the benzimidazole compound. For example, some benzimidazoles are known to inhibit the synthesis of certain proteins or nucleic acids, thereby affecting cell growth and division .

Pharmacokinetics

The ADME properties of benzimidazoles can vary widely depending on their exact structure. Some are well absorbed and extensively metabolized, while others may have poor bioavailability .

Result of action

The molecular and cellular effects of benzimidazoles can include inhibition of cell growth, induction of apoptosis, and modulation of immune responses, among others .

Action environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

The benzimidazole core of 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one is known to interact with various enzymes and proteins

Cellular Effects

Given the compound’s structural similarity to other benzimidazoles, it may influence cell function by interacting with cellular signaling pathways, gene expression, and metabolic processes .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

The compound may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Eigenschaften

IUPAC Name |

1-benzyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-32-22-10-7-11-23(17-22)33-15-14-30-25-13-6-5-12-24(25)28-27(30)21-16-26(31)29(19-21)18-20-8-3-2-4-9-20/h2-13,17,21H,14-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVKSSPBHPEDPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

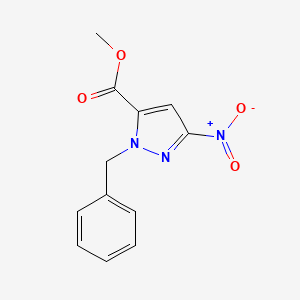

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)

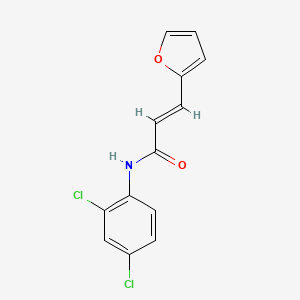

![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

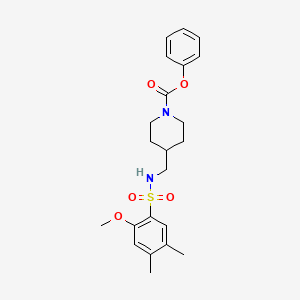

![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

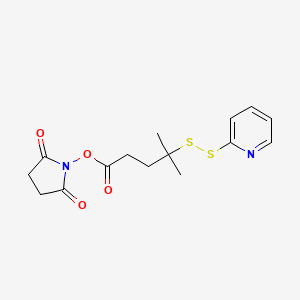

![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)

![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)

![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)

![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)